molecular formula C10H12N2O2 B14608910 Methyl 3-(2-aminoanilino)prop-2-enoate CAS No. 59086-53-2

Methyl 3-(2-aminoanilino)prop-2-enoate

Cat. No.: B14608910
CAS No.: 59086-53-2
M. Wt: 192.21 g/mol
InChI Key: QEVKTNWOFHHPGW-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoanilino)prop-2-enoate is an organic compound with the molecular formula C12H13NO2. It is a derivative of aniline and is characterized by the presence of an amino group attached to the benzene ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-aminoanilino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2-aminoaniline under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amino group of 2-aminoaniline attacks the electrophilic carbon of the acrylate, followed by elimination of a leaving group to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoanilino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated products.

Scientific Research Applications

Methyl 3-(2-aminoanilino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 3-(2-aminoanilino)prop-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(2-nitroanilino)prop-2-enoate
  • Methyl 3-(2-chloroanilino)prop-2-enoate

Properties

CAS No.

59086-53-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(2-aminoanilino)prop-2-enoate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)6-7-12-9-5-3-2-4-8(9)11/h2-7,12H,11H2,1H3

InChI Key

QEVKTNWOFHHPGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CNC1=CC=CC=C1N

Origin of Product

United States

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